

Application of Crosstide in High-Throughput Screening for Kinase Inhibitors

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Compound of Interest

Compound Name: *Crosstide*

Cat. No.: *B550012*

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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and metabolic disorders, making them prime targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors. **Crosstide**, a synthetic peptide, has emerged as a versatile and robust tool in HTS campaigns for specific serine/threonine kinases.

Crosstide is a peptide sequence (GRPRTSSFAEG) derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) surrounding serine 9 (in GSK-3 β) and serine 21 (in GSK-3 α).^[1] It serves as an efficient substrate for several kinases, most notably Akt (also known as Protein Kinase B or PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP-K1) and p70 S6 Kinase (p70S6K).^{[1][2][3][4]} Its utility extends to various isoforms of Akt, including PKB α , PKB β , and PKB γ .^{[2][3][4]} This application note provides detailed protocols and supporting data for the use of **Crosstide** in HTS assays to identify and characterize inhibitors of these key kinases.

Kinase Substrate Specificity of Crosstide

Crosstide is recognized by a range of kinases, making it a valuable tool for studying specific signaling pathways. Its primary application is as a substrate for Akt/PKB.^{[2][5][6]} However, it is

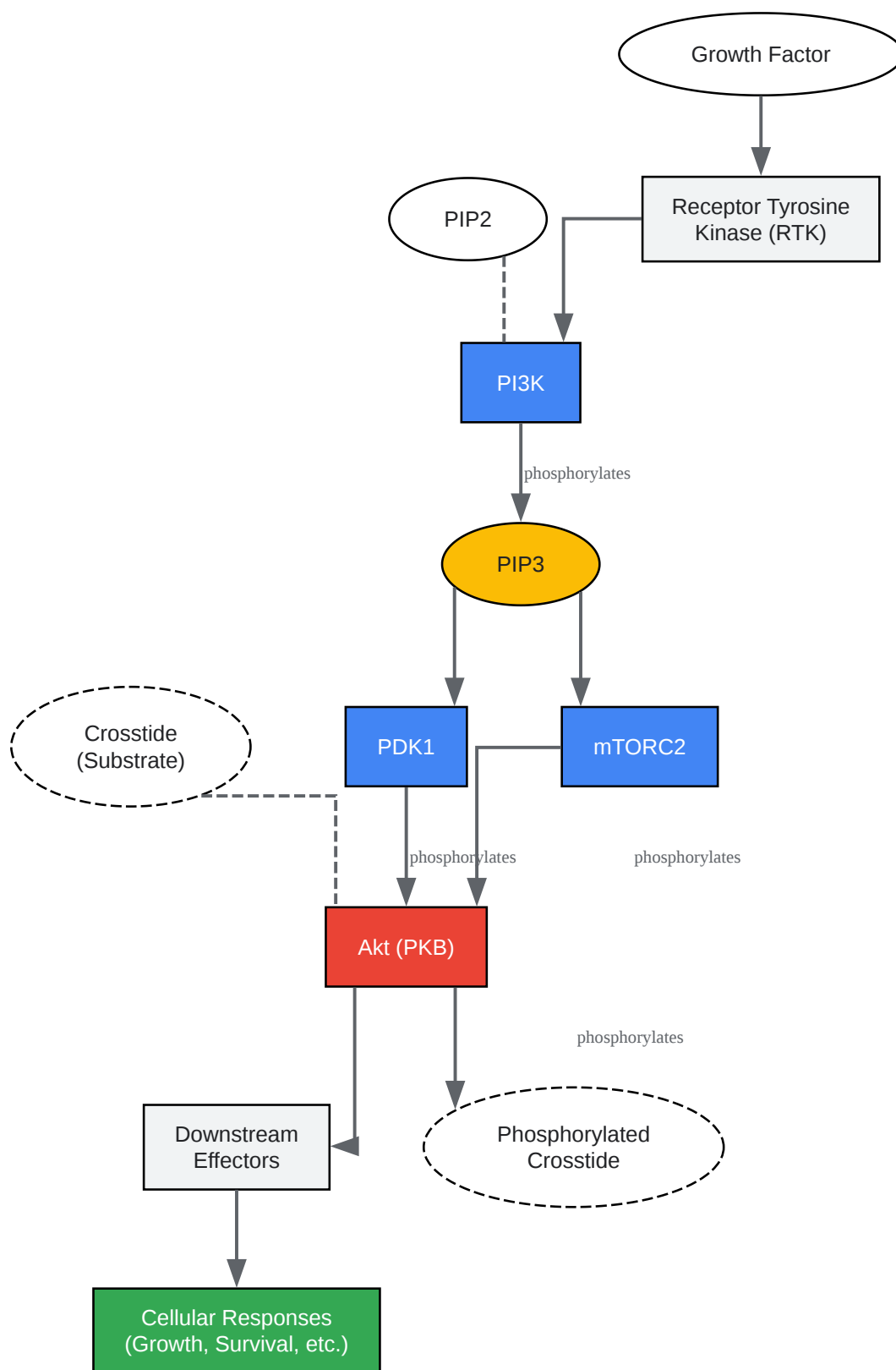
also efficiently phosphorylated by other kinases, including MAPKAP-K1, p70S6K, and Protein Kinase A (PKA).^{[7][8]} This broad yet defined specificity allows for its use in targeted HTS campaigns.

Key Kinases Targeting Crosstide:

- Akt (Protein Kinase B): A central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. **Crosstide** is an excellent substrate for all Akt isoforms.^{[2][3][4]}
- MAPKAP-K1 (p90RSK): A downstream effector of the MAPK/ERK pathway, involved in transcriptional regulation and cell cycle control.
- p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth, primarily activated by the PI3K/mTOR signaling pathway.
- Protein Kinase A (PKA): A cAMP-dependent kinase involved in a multitude of cellular processes.

Signaling Pathway Context

To effectively utilize **Crosstide** in kinase inhibitor screening, it is crucial to understand the signaling context of its target kinases. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a central cascade in cellular regulation where **Crosstide** is a relevant substrate.

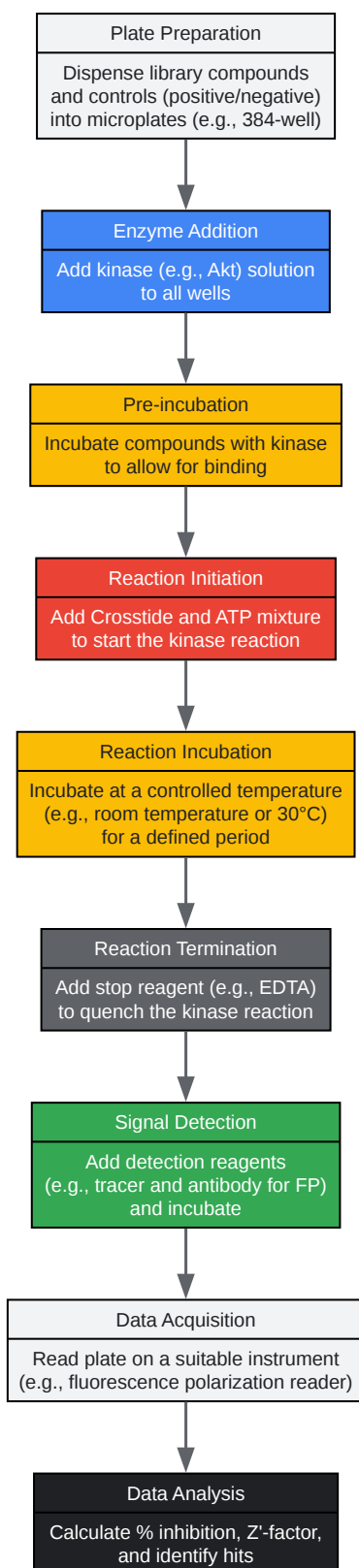


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Caption: Simplified PI3K/Akt signaling pathway showing Akt activation and its phosphorylation of **Crosstide**.

High-Throughput Screening Workflow

A typical HTS campaign for kinase inhibitors using a **Crosstide**-based assay follows a standardized workflow designed for automation and scalability. The process involves compound handling, reagent addition, incubation, and signal detection.



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Caption: General experimental workflow for a **Crosstide**-based HTS assay for kinase inhibitors.

Experimental Protocols

Two common methods for measuring **Crosstide** phosphorylation in an HTS format are Fluorescence Polarization (FP) and radiometric assays. FP is a non-radioactive, homogeneous method ideal for HTS, while radiometric assays offer high sensitivity and are a more traditional approach.

Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay

This protocol is adapted for a 384-well plate format and is based on the principle of competitive binding between a phospho-**Crosstide** tracer and the phosphorylated **Crosstide** product for a specific antibody.^[7]

Materials and Reagents:

- Kinase of interest (e.g., recombinant Akt1)
- **Crosstide** peptide substrate
- ATP
- Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β -glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)^[1]
- Test compounds (dissolved in DMSO)
- Fluorescence polarization assay kit containing:
 - Phospho-**Crosstide** tracer (fluorescently labeled)
 - Anti-phospho-**Crosstide** antibody
 - FP dilution buffer

- Stop reagent (e.g., 50 mM EDTA in FP dilution buffer)
- 384-well, low-volume, black microplates

Procedure:

- **Compound Plating:** Dispense test compounds and controls into the microplate. Typically, this is a small volume (e.g., 1 μ L) of compound solution in DMSO. Include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).
- **Kinase Addition:** Add 5 μ L of the kinase solution (2X final concentration) to each well.
- **Pre-incubation:** Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the kinase.
- **Reaction Initiation:** Add 5 μ L of a 2X mixture of **Crosstide** and ATP in kinase reaction buffer to each well to start the reaction.
- **Kinase Reaction:** Incubate the plate for the desired time (e.g., 60-90 minutes) at room temperature or 30°C.
- **Reaction Termination:** Add 5 μ L of stop reagent to each well to quench the kinase reaction.^[7]
- **Detection:** Add 5 μ L of the detection mixture (containing the tracer and antibody in FP dilution buffer) to each well.
- **Equilibration:** Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- **Data Acquisition:** Read the fluorescence polarization values on a suitable plate reader.

Protocol 2: Radiometric ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$) Kinase Assay

This protocol utilizes radiolabeled ATP to measure the incorporation of phosphate into **Crosstide**.

Materials and Reagents:

- Kinase of interest (e.g., immunoprecipitated Akt from cell lysates)[1]
- **Crosstide** peptide substrate
- ATP
- [γ - ^{32}P]ATP
- Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β -glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[1]
- Magnesium/ATP Cocktail: 500 μM ATP and 75 mM magnesium chloride in ADB.[1]
- Test compounds (dissolved in DMSO)
- P81 phosphocellulose paper
- Wash Buffer: 0.75% phosphoric acid[1]
- Acetone
- Scintillation cocktail

Procedure:

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the kinase, test compound, and ADB.
- **Pre-incubation:** Incubate for 10-15 minutes at room temperature.
- **Reaction Initiation:** Start the reaction by adding a mixture of the Magnesium/ATP cocktail, [γ - ^{32}P]ATP, and **Crosstide**.
- **Kinase Reaction:** Incubate for 20-30 minutes at 30°C.
- **Reaction Termination and Spotting:** Terminate the reaction by spotting a portion (e.g., 25 μL) of the reaction mixture onto a P81 phosphocellulose square.[1]

- Washing: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.[1]
- Acetone Wash: Perform one final wash with acetone for 5 minutes.[1]
- Scintillation Counting: Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

For effective analysis and comparison of results from an HTS campaign, quantitative data should be clearly organized.

Table 1: Typical Reagent Concentrations for Crosstide Kinase Assays

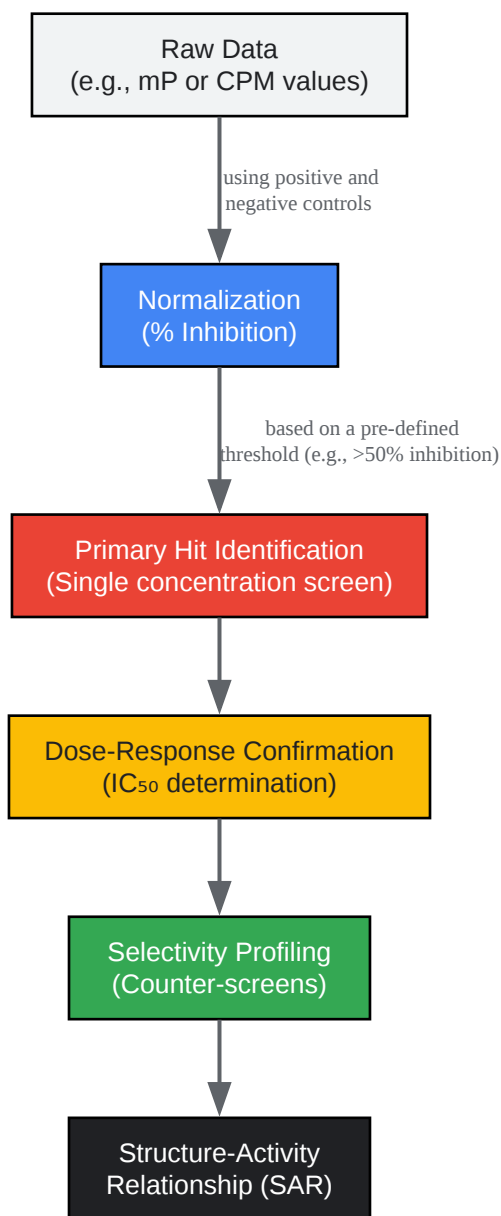
Reagent	FP Assay (Final Conc.)	Radiometric Assay (Final Conc.)	Reference
Crosstide	1-10 μM	$\sim 30 \mu\text{M}$	[1]
ATP	10-100 μM	~ 100 -500 μM	[1]
Kinase (e.g., Akt)	Enzyme-dependent (nM range)	Enzyme-dependent	
[γ - ^{32}P]ATP	N/A	1-10 μCi per reaction	[1]
MgCl_2	5-10 mM	10-15 mM	

Table 2: Example HTS Assay Performance Metrics

Parameter	Typical Value	Description
Z'-factor	> 0.5	A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background	> 5	The ratio of the signal from the positive control (100% activity) to the negative control (0% activity).
IC ₅₀	Compound-dependent	The concentration of an inhibitor that reduces kinase activity by 50%. Determined from dose-response curves of hit compounds.
DMSO Tolerance	< 1% (v/v)	The maximum concentration of DMSO that does not significantly affect assay performance.

Data Analysis and Interpretation

The primary output of an HTS campaign is a large dataset that requires careful analysis to identify promising inhibitor candidates.



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